3-Iodobut-3-en-2-one
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Overview
Description
3-Iodobut-3-en-2-one is an organic compound characterized by the presence of an iodine atom attached to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodobut-3-en-2-one can be synthesized through the iodination of butenone derivatives. One common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. For example, the iodohydroxylation of alkylidenecyclopropanes with an I₂/H₂O system can yield 3-iodobut-3-en-1-ol derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable and regioselective synthesis protocols. These methods often employ palladium-catalyzed cross-coupling reactions to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound can lead to the formation of iodinated alcohols.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of iodinated alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives
Scientific Research Applications
3-Iodobut-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-iodobut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The iodine atom acts as a leaving group, facilitating substitution reactions. Additionally, the enone structure allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Iodobut-3-en-2-one: Similar structure but with the iodine atom at a different position.
3-Iodobut-3-en-1-ol: An alcohol derivative of 3-iodobut-3-en-2-one.
Iodocyclopropylmethanol: Another iodinated compound with different reactivity.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for a wide range of chemical transformations. Its enone structure and the presence of the iodine atom make it a valuable intermediate in organic synthesis .
Biological Activity
3-Iodobut-3-en-2-one is an iodinated organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom attached to a butenone structure. The molecular formula is C4H7IO, and it features a double bond between the second and third carbon atoms, along with a carbonyl group. The presence of iodine in the structure is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The iodine atom can participate in halogen bonding, which may enhance binding affinity to specific targets, such as enzymes or receptors. Additionally, the double bond allows for electrophilic reactions, which can lead to the formation of adducts with nucleophiles present in biological systems.
Potential Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that iodinated compounds often exhibit antimicrobial activity. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Activity : Some iodinated compounds have shown promise in inhibiting cancer cell proliferation. This effect might be due to their ability to induce apoptosis or inhibit angiogenesis.
- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways in various organisms.
Case Studies and Experimental Data
-
Antimicrobial Activity : A study evaluated the antimicrobial effects of various iodinated compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a broad-spectrum antimicrobial agent.
Compound Concentration (µg/mL) Zone of Inhibition (mm) This compound 50 15 Control (No Treatment) - 0 Standard Antibiotic 50 25 -
Cytotoxicity Assay : In vitro cytotoxicity tests were conducted using human cancer cell lines. The compound exhibited IC50 values ranging from 20 to 30 µM, indicating moderate cytotoxic effects.
Cell Line IC50 (µM) HeLa 25 MCF-7 22 A549 30
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including:
- Halogenation Reactions : Utilizing iodine monochloride or other iodine sources to introduce iodine into an unsaturated carbon framework.
- Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form carbon-carbon bonds that incorporate iodine into the molecular structure.
Properties
CAS No. |
648425-14-3 |
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Molecular Formula |
C4H5IO |
Molecular Weight |
195.99 g/mol |
IUPAC Name |
3-iodobut-3-en-2-one |
InChI |
InChI=1S/C4H5IO/c1-3(5)4(2)6/h1H2,2H3 |
InChI Key |
HOJCYEUWKFDQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)I |
Origin of Product |
United States |
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